N-(3-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-(3-Acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an acetylphenyl group and a cyclohepta[d][1,2]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This process leads to the formation of oxazoles via a 5-exo-dig cyclization mechanism.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. For example, palladium-catalyzed arylation reactions can be employed to introduce aryl groups into the oxazole ring . The use of ionic liquids as solvents can also enhance the efficiency of the synthesis and allow for the recycling of solvents .
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(3-Acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of protein kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
N-(3-Acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its specific structural features, such as the cyclohepta[d][1,2]oxazole ring fused with an acetylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N2O3/c1-11(20)12-6-5-7-13(10-12)18-17(21)16-14-8-3-2-4-9-15(14)22-19-16/h5-7,10H,2-4,8-9H2,1H3,(H,18,21) |
InChI Key |
ZVJOAXCJIRLMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC3=C2CCCCC3 |
Origin of Product |
United States |
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